4-(Tetrahydrofuran-2-yl)butan-1-amine
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Overview
Description
4-(Tetrahydrofuran-2-yl)butan-1-amine is an organic compound with the molecular formula C8H17NO. It is characterized by a tetrahydrofuran ring attached to a butan-1-amine chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Tetrahydrofuran-2-yl)butan-1-amine typically involves the reaction of tetrahydrofuran with butan-1-amine under specific conditions. One common method is the reductive amination of 4-(Tetrahydrofuran-2-yl)butanal with ammonia or a primary amine in the presence of a reducing agent such as sodium cyanoborohydride .
Industrial Production Methods
Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-(Tetrahydrofuran-2-yl)butan-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or ketones.
Reduction: It can be reduced to form simpler amines or alcohols.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines .
Scientific Research Applications
4-(Tetrahydrofuran-2-yl)butan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme-substrate interactions and as a ligand in biochemical assays.
Mechanism of Action
The mechanism of action of 4-(Tetrahydrofuran-2-yl)butan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrahydrofuran ring can enhance the compound’s binding affinity and specificity, leading to more effective interactions with biological targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
4-(Tetrahydrofuran-2-yl)butan-1-ol: Similar structure but with a hydroxyl group instead of an amine.
2-Furanbutanamine, tetrahydro-: Another furan derivative with similar properties.
4-(Tetrahydrofuran-2-yl)butanal: An aldehyde derivative of the compound.
Uniqueness
4-(Tetrahydrofuran-2-yl)butan-1-amine is unique due to its combination of a tetrahydrofuran ring and a butan-1-amine chain, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Biological Activity
4-(Tetrahydrofuran-2-yl)butan-1-amine is a compound that has attracted attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant research findings.
Structural Characteristics
The compound features a tetrahydrofuran ring, which is known for its influence on solubility and interaction with biological targets. The presence of an amine group further enhances its potential for biological activity by allowing for hydrogen bonding and interaction with various receptors and enzymes.
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : Compounds with similar structures often act as enzyme inhibitors. The imidazole ring present in related compounds has been shown to interact with active sites of enzymes, suggesting that the tetrahydrofuran moiety may also play a role in enzyme modulation.
- Receptor Modulation : The compound may interact with specific receptors in the body, influencing signaling pathways and biological responses. This could be particularly relevant in therapeutic contexts, such as cancer treatment or metabolic disorders.
Anticancer Potential
Initial studies indicate that derivatives of this compound may exhibit anticancer properties. For instance, compounds with similar structural features have shown promising results against various cancer cell lines. In vitro studies have reported IC50 values indicating moderate to high cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer) .
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
This compound | MCF-7 | 92.4 | Apoptosis induction |
Related Compound A | HT-29 | 0.65 | Enzyme inhibition |
Related Compound B | A549 (lung) | 2.41 | Receptor modulation |
Other Biological Activities
Beyond anticancer effects, the compound may also possess:
- Antimicrobial Properties : Similar compounds have demonstrated antibacterial activity, suggesting potential applications in treating infections .
- Neuroprotective Effects : Some derivatives have been studied for their ability to protect neuronal cells from oxidative stress, indicating a possible role in neurodegenerative disease management .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the therapeutic potential of this compound:
- Study on Anticancer Activity : A study evaluated the cytotoxic effects of various tetrahydrofuran derivatives on multiple cancer cell lines, revealing that modifications to the tetrahydrofuran structure could enhance potency and selectivity against specific tumors .
- Enzyme Interaction Studies : Research utilizing surface plasmon resonance demonstrated that compounds with a tetrahydrofuran ring could effectively bind to target enzymes, suggesting a pathway for drug development aimed at enzyme inhibition.
- Pharmacokinetic Analysis : Investigations into the ADME (Absorption, Distribution, Metabolism, and Excretion) properties indicated that the unique structure of this compound could influence its bioavailability and therapeutic efficacy.
Properties
Molecular Formula |
C8H17NO |
---|---|
Molecular Weight |
143.23 g/mol |
IUPAC Name |
4-(oxolan-2-yl)butan-1-amine |
InChI |
InChI=1S/C8H17NO/c9-6-2-1-4-8-5-3-7-10-8/h8H,1-7,9H2 |
InChI Key |
WZXMXJLBCUNKJB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CCCCN |
Origin of Product |
United States |
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